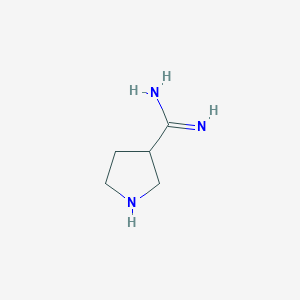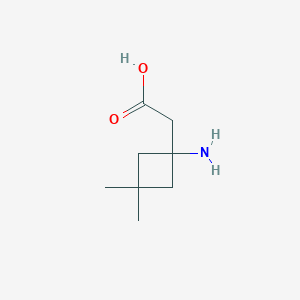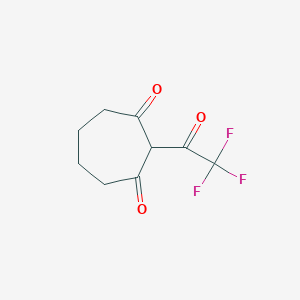
Pyrrolidine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-3-carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolidine-3-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of nitrogen-containing carbonyl compounds. For example, the cyclization of 4-aminobutanal or 1-aminoalkan-4-ones can lead to the formation of pyrrolidine derivatives . Another method involves the use of asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, resulting in highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nitrogen-containing acetals and ketals as starting materials is a common industrial approach .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine-3-carboximidamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrrolidines, oxo derivatives, and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-3-carboximidamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with enzymes and receptors, leading to the modulation of biological processes. Molecular docking studies have established that the interaction with specific proteins, such as Akt, may be the predominant mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-3-carboximidamide can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share a similar five-membered ring structure but differ in their functional groups and biological activities . This compound is unique due to its specific substitution pattern and potential biological activities .
List of Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Eigenschaften
Molekularformel |
C5H11N3 |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
pyrrolidine-3-carboximidamide |
InChI |
InChI=1S/C5H11N3/c6-5(7)4-1-2-8-3-4/h4,8H,1-3H2,(H3,6,7) |
InChI-Schlüssel |
LTIGEFPDXPAKGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13079442.png)
![Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate](/img/structure/B13079444.png)





